molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6

N-[(4-bromophenyl)methyl]propan-1-amine

Cat. No. B141409
M. Wt: 228.13 g/mol
InChI Key: LLWHQBWJJQFTPF-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]propan-1-amine is a chemical compound that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl groups and amine functionalities are discussed, indicating the relevance of such structures in pharmacological and chemical studies.

Synthesis Analysis

The synthesis of related bromophenyl amines can involve various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to N-[(4-bromophenyl)methyl]propan-1-amine . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives, which include a bromophenyl moiety, was described, highlighting the potential for such compounds as trypanocide agents . These methods could potentially be adapted for the synthesis of N-[(4-bromophenyl)methyl]propan-1-amine.

Molecular Structure Analysis

The molecular structure of bromophenyl amines can be characterized using various spectroscopic techniques. For example, the 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine were studied both experimentally and theoretically to understand their conformational properties . Such studies are crucial for elucidating the structure of N-[(4-bromophenyl)methyl]propan-1-amine and predicting its behavior in different environments.

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions due to their functional groups. The indirect anodic oxidation of amines mediated by brominated aryl amines, for example, was investigated, showing that tris(4-bromophenyl)amine is an effective electron transfer mediator for the oxidation of amines . This suggests that N-[(4-bromophenyl)methyl]propan-1-amine could also be involved in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines can be influenced by their molecular structure. The introduction of N-phenyl substituents to aminostilbenes, for instance, leads to changes in the absorption and fluorescence spectra, indicating that the presence of a bromophenyl group in N-[(4-bromophenyl)methyl]propan-1-amine could similarly affect its photophysical properties . Additionally, the stability of methanimine derivatives, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, in cycloaddition reactions , suggests that the stability and reactivity of N-[(4-bromophenyl)methyl]propan-1-amine could also be noteworthy.

Scientific Research Applications

Synthesis and Chemical Applications

N-[(4-bromophenyl)methyl]propan-1-amine and similar compounds are integral in the synthesis of various chemicals. An example is the use of earth-abundant metal-based catalysts for the synthesis of N-methylated and N-alkylated amines, which are important in life-science molecules (Senthamarai et al., 2018). Another study involves the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and its characterization, which shows its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of N-[(4-bromophenyl)methyl]propan-1-amine are explored for various potential therapeutic applications. For instance, studies on molecules like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine show their efficacy as κ-opioid receptor antagonists, which could have implications in treating depression and addiction disorders (Grimwood et al., 2011).

Molecular Structure and Analysis

Understanding the molecular structure and properties of such compounds is critical. Studies involving X-ray diffraction and computational methods have been used to analyze the structures of similar amines, aiding in the understanding of their physical and chemical properties (Nycz et al., 2011).

Enzymatic Synthesis and Catalysis

Enzymatic strategies have been developed for synthesizing enantioenriched amines, which is significant for pharmaceutical applications. An example is the chemoenzymatic strategy towards the synthesis of Levofloxacin precursor using transaminases and lipases (Mourelle-Insua et al., 2016).

Safety And Hazards

This compound may be irritating to the eyes and skin. It requires careful use of personal protective equipment when in contact. In addition, care should also be taken to prevent its inhalation or ingestion .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWHQBWJJQFTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)propan-1-amine

Synthesis routes and methods I

Procedure details

To 4-bromobenzaldehyde (100 g, 0.54 mol) and n-propylamine (36.3 g, 0.60 mol) in methanol (100 mL) was added 5% platinum on carbon (1.00 g). This mixture was shaken in a Parr hydrogenation reactor overnight to complete formation of the Schiff base. The reaction was then hydrogenated under 4 atmospheres of hydrogen until the theoretical uptake of hydrogen had been consumed. The catalyst was removed by filtration through a 0.45 μ nylon frit and washed with methanol. The filtrate was concentrated under reduced pressure and the residue obtained dissolved in ether (500 mL). The ether solution was washed with water (2×100 mL), 10% sodium bicarbonate solution (2×100 mL), and water (2×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude title compound (121.34 g). GC-MS showed this material to be 98.5% pure product containing 1.5% of the desbromo compound; the yield is 96.93% based on the GC purity of the product obtained. A sample of material thus obtained was purified by bulb-to-bulb distillation (bath temperature 130°-150° C., 0.18 torr). 1H NMR (CDCl3, 300 MHz) δ 0.92 (t, J=7.4 Hz, 3H), 1.36 (bs, 1H), 1.53 (tq, J1 =J2 =7.4 Hz, 2H), 2.57 (t, J=7.4Hz, 2H), 3.74 (s, 2H), 7.20 (d, J=9Hz, 2H), 7.44 (d, J=9Hz, 2H). IR (film) 1430, 1060 cm-1. MS (DCI/NH3) m/e 228, 230 (M+H)+. Anal Calcd. for C10H14BrN: C, 52.64H, 6.18; N, 6.14. Found: C, 53.12; H, 6.24; N, 6.18.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
Schiff base
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
500 mL
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solvent
Reaction Step Five
Yield
96.93%

Synthesis routes and methods II

Procedure details

To 4-bromobenzaldehyde (100 g, 0.54 mol) and n-propylamine (36.3 g, 0.60 mol) in methanol (100 mL) was added 5% platinum on carbon (1.00 g). This mixture was shaken in a Parr hydrogenation reactor overnight to complete formation of the Schiff base. The reaction was then hydrogenated under 4 atmospheres of hydrogen until the theoretical uptake of hydrogen had been consumed. The catalyst was removed by filtration through a 0.45 m nylon frit and washed with methanol. The filtrate was concentrated under reduced pressure and the residue obtained dissolved in ether (500 mL). The ether solution was washed with water (2×100 mL), 10% sodium bicarbonate solution (2×100 mL), and water (2×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude title compound (121.34 g). GC-MS showed this material to be 98.5% pure product containing 1.5% of the desbromo compound; the yield is 96.93% based on the GC purity of the product obtained. A sample of this material was purified by bulb-to-bulb distillation (bath temperature 130°-150° C., 0.18 torr). 1H NMR (CDCl3, 300 MHz) d 0.92 (t, J=7.4 Hz, 3H), 1.36 (bs, 1H) 1.53 (tq, J1 =J2 =7.4 Hz, 2H) 2.57 (t, J=7.4 Hz, 2H),3.74 (s, 2H), 7.20 (d, J=9 Hz, 2H), 7.44 (d, J=9 Hz, 2H). IR (film) 1430, 1060 cm-1. MS (DCl/NH3) m/e 228, 230 (M+H)+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
Schiff base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
96.93%

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